

Spectroscopic Profile of 1-Bromo-4-(isopentyloxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-(isopentyloxy)benzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-(isopentyloxy)benzene**, an aromatic compound with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed information on its structural characterization through various spectroscopic techniques.

Chemical Identity

Property	Value
IUPAC Name	1-bromo-4-(3-methylbutoxy)benzene ^[2]
Synonyms	1-Bromo-4-iso-pentyloxybenzene, (4-bromo-phenyl)-isopentyl ether, p-bromophenyl isopentyl ether ^[2]
CAS Number	30752-24-0 ^{[2][3]}
Molecular Formula	C ₁₁ H ₁₅ BrO ^{[2][3]}
Molecular Weight	243.14 g/mol ^{[2][3]}
Chemical Structure	CC(C)CCOC1=CC=C(Br)C=C1

Spectroscopic Data

The structural elucidation of **1-Bromo-4-(isopentyloxy)benzene** is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected and reported data for each technique are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic Protons (ortho to -O)	~ 6.8	Doublet	2H
Aromatic Protons (ortho to -Br)	~ 7.4	Doublet	2H
Methylene Protons (- OCH ₂ -)	~ 3.9	Triplet	2H
Methylene Protons (- CH ₂ -CH)	~ 1.8	Quartet	2H
Methine Proton (- CH(CH ₃) ₂)	~ 1.9	Nonet	1H
Methyl Protons (- CH(CH ₃) ₂)	~ 0.9	Doublet	6H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[\[4\]](#)[\[5\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Assignment	Chemical Shift (ppm)
Quaternary Carbon (C-O)	~ 158
Aromatic Carbons (C-H)	~ 116
Aromatic Carbons (C-H)	~ 132
Quaternary Carbon (C-Br)	~ 113
Methylene Carbon (-OCH ₂ -)	~ 67
Methylene Carbon (-CH ₂ -CH)	~ 38
Methine Carbon (-CH(CH ₃) ₂)	~ 25
Methyl Carbons (-CH(CH ₃) ₂)	~ 22

Note: Predicted values are based on data from structurally similar compounds, such as 1-bromo-4-butoxybenzene.[\[6\]](#) A ¹³C NMR spectrum for **1-Bromo-4-(isopentyloxy)benzene** is noted as being available in spectral databases.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~ 3050-3100	C-H Stretch	Aromatic
~ 2870-2960	C-H Stretch	Aliphatic
~ 1590, 1490	C=C Stretch	Aromatic Ring
~ 1245	C-O-C Stretch	Aryl-Alkyl Ether (asymmetric)
~ 1040	C-O-C Stretch	Aryl-Alkyl Ether (symmetric)
~ 820	C-H Bend	p-disubstituted benzene (out-of-plane)
~ 500-600	C-Br Stretch	Aryl Halide

Note: These are typical absorption ranges for the specified functional groups. Aromatic compounds show characteristic C-H stretching above 3000 cm^{-1} and C-C stretching in the $1600\text{-}1400\text{ cm}^{-1}$ region.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z Value	Assignment	Notes
242/244	$[\text{M}]^+$ (Molecular Ion)	The two peaks of approximately 1:1 intensity are characteristic of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).[9][10]
172/174	$[\text{M} - \text{C}_5\text{H}_{10}]^+$	Loss of the isopentyl group. These are reported as the most and second most abundant peaks.[2]
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl fragment. This is reported as the third most abundant peak.[2]

Experimental Protocols

Synthesis: Williamson Ether Synthesis

1-Bromo-4-(isopentyloxy)benzene can be synthesized via the Williamson ether synthesis.[1]

Materials:

- 4-Bromophenol
- 1-Bromo-3-methylbutane
- Potassium carbonate (K_2CO_3)

- N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in DMF.
- Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
- Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with 1 M HCl, followed by water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-Bromo-4-(isopentyloxy)benzene**.

Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy: A sample of 5-20 mg for ^1H NMR or 20-50 mg for ^{13}C NMR is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing TMS as an internal standard.^[11] The solution is transferred to a 5 mm NMR tube.^[11] Spectra are

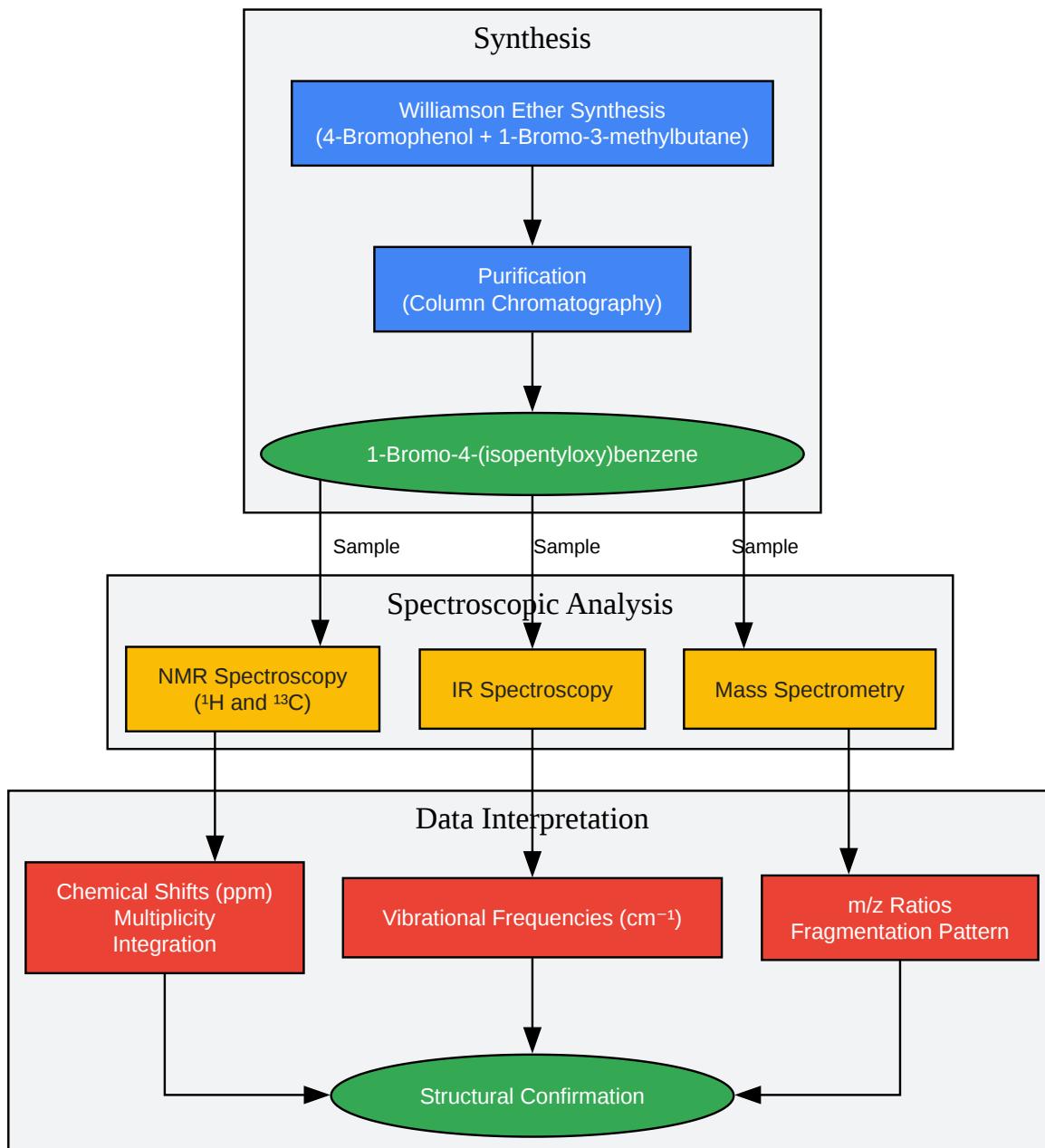
acquired on a 400 MHz or 500 MHz spectrometer. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: A small amount of the neat liquid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry: Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **1-Bromo-4-(isopentyloxy)benzene**.

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Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

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